5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
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Overview
Description
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the thiophene ring with propargyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy and methyl groups.
5-Methylthiophene-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group.
3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid: Lacks the methyl group.
Uniqueness
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the presence of both the prop-2-yn-1-yloxy and methyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H8O3S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-methyl-3-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H8O3S/c1-3-4-12-7-5-6(2)13-8(7)9(10)11/h1,5H,4H2,2H3,(H,10,11) |
InChI Key |
FODNZFKNTWZZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)OCC#C |
Origin of Product |
United States |
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